molecular formula C15H10BrF3N2OS B5129528 2-bromo-N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide

2-bromo-N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide

Cat. No. B5129528
M. Wt: 403.2 g/mol
InChI Key: MPQYBGOIFPUYMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-bromo-N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide, also known as BCTB, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. BCTB is a selective TRPA1 (transient receptor potential ankyrin 1) channel blocker that has been shown to modulate various physiological processes.

Scientific Research Applications

2-bromo-N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide has been extensively studied for its potential applications in research. It has been shown to block TRPA1 channels, which are involved in various physiological processes such as pain sensation, inflammation, and respiratory function. This compound has been used in studies to investigate the role of TRPA1 channels in these processes, and has shown promising results in modulating these functions.

Mechanism of Action

2-bromo-N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide acts as a selective TRPA1 channel blocker by binding to specific sites on the channel and preventing the influx of calcium ions. This prevents the activation of downstream signaling pathways that are involved in various physiological processes.
Biochemical and Physiological Effects:
This compound has been shown to modulate various physiological processes, including pain sensation, inflammation, and respiratory function. It has also been shown to have potential applications in cancer research, as TRPA1 channels have been implicated in cancer cell proliferation and migration.

Advantages and Limitations for Lab Experiments

One advantage of using 2-bromo-N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide in lab experiments is its selectivity for TRPA1 channels, which allows for targeted modulation of specific physiological processes. However, one limitation is the potential for off-target effects, as this compound may also interact with other channels or receptors.

Future Directions

There are several future directions for research on 2-bromo-N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide. One area of interest is its potential applications in cancer research, as TRPA1 channels have been implicated in cancer cell proliferation and migration. Additionally, further studies are needed to investigate the potential for off-target effects and to optimize dosing regimens for lab experiments. Overall, this compound shows promise as a valuable tool for investigating the role of TRPA1 channels in various physiological processes.

Synthesis Methods

2-bromo-N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide can be synthesized through a multi-step process that involves the reaction of 3-(trifluoromethyl)aniline with carbon disulfide, followed by the reaction with 2-bromo-1,3-benzoxazole. This is then treated with hydrochloric acid and sodium hydroxide to yield this compound.

properties

IUPAC Name

2-bromo-N-[[3-(trifluoromethyl)phenyl]carbamothioyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrF3N2OS/c16-12-7-2-1-6-11(12)13(22)21-14(23)20-10-5-3-4-9(8-10)15(17,18)19/h1-8H,(H2,20,21,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPQYBGOIFPUYMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC(=S)NC2=CC=CC(=C2)C(F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrF3N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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